3-Acetyl-5-fluorobenzoic acid chemical structure and properties
3-Acetyl-5-fluorobenzoic acid chemical structure and properties
Title: 3-Acetyl-5-fluorobenzoic Acid: Chemical Structure, Properties, and Applications in Advanced Drug Discovery
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for highly specialized building blocks that can precisely modulate the pharmacokinetic and pharmacodynamic profiles of lead compounds. 3-Acetyl-5-fluorobenzoic acid (CAS: 1393557-03-3) is a prime example of such a scaffold[1]. Characterized by its trifunctional nature—a carboxylic acid, an acetyl group, and a meta-positioned fluorine atom—this compound serves as a critical intermediate in the synthesis of complex heterocyclic systems and targeted therapeutics, most notably HIV-1 integrase inhibitors[2]. This technical guide provides an in-depth analysis of its structural properties, a self-validating synthesis protocol, and its mechanistic application in modern drug discovery.
Chemical Structure & Physicochemical Properties
The utility of 3-acetyl-5-fluorobenzoic acid stems from the synergistic electronic and steric effects of its three primary substituents:
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Fluorine Atom (meta-position): Introduces a strong inductive electron-withdrawing effect (-I) without the significant steric bulk of heavier halogens. This enhances the metabolic stability of the aromatic ring against cytochrome P450-mediated oxidation and increases the overall lipophilicity (logP) of the molecule, improving cellular permeability.
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Acetyl Group: Serves as a versatile electrophilic center for subsequent condensation reactions (e.g., Claisen-Schmidt condensations to form chalcones)[2].
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Carboxylic Acid: Provides a handle for amidation or esterification and acts as a critical hydrogen-bond donor/acceptor in target binding.
Table 1: Physicochemical Data Summary
| Property | Value / Description |
| Chemical Name | 3-Acetyl-5-fluorobenzoic acid |
| CAS Number | 1393557-03-3[1] |
| Molecular Formula | C9H7FO3[1] |
| Molecular Weight | 182.15 g/mol [1] |
| SMILES String | O=C(C)c1cc(F)cc(C(=O)O)c1 |
| Appearance | Pale yellow to off-white solid |
| Storage Conditions | Sealed in dry, Room Temperature or 2-8°C[1] |
Synthesis Pathways & Experimental Protocols
The most robust and scalable method for synthesizing 3-acetyl-5-fluorobenzoic acid is the acidic hydrolysis of 3-acetyl-5-fluorobenzonitrile[3].
Causality of Experimental Design: We specifically select acidic hydrolysis (using H2SO4) over basic hydrolysis. Under strongly basic conditions, the acetyl group is susceptible to unwanted side reactions, such as aldol self-condensation or the haloform reaction. Acidic conditions protect the integrity of the methyl ketone while driving the nitrile through an amide intermediate to the final carboxylic acid[3].
Caption: Synthesis workflow of 3-Acetyl-5-fluorobenzoic acid via acidic hydrolysis.
Step-by-Step Protocol: Acidic Hydrolysis This protocol is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity.
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Preparation of Acidic Medium: In a round-bottom flask equipped with a magnetic stirrer, carefully prepare a 50% v/v aqueous sulfuric acid (H2SO4) solution. (Safety Note: Always add acid to water under cooling to manage the exothermic reaction).
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Substrate Addition: Slowly add 3-acetyl-5-fluorobenzonitrile (1.0 eq) to the acidic solution at room temperature. The suspension will initially be heterogeneous.
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Reflux & In-Process Control: Attach a reflux condenser and heat the mixture to 110-120°C. Maintain reflux for 4-6 hours.
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Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of Hexane/Ethyl Acetate (7:3). The disappearance of the high-Rf nitrile spot and the transient appearance of an intermediate-Rf amide spot confirms the reaction's progression towards the baseline-Rf carboxylic acid.
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Precipitation: Once complete, remove the heat and allow the mixture to cool to room temperature, then transfer to an ice-water bath (0-5°C). The target compound, 3-acetyl-5-fluorobenzoic acid, will precipitate as an off-white solid due to its low solubility in cold, highly acidic aqueous media.
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Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake extensively with ice-cold distilled water until the filtrate reaches a neutral pH (pH ~6-7), ensuring the complete removal of residual mineral acid.
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Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain analytically pure 3-acetyl-5-fluorobenzoic acid. Dry under vacuum at 45°C overnight.
Applications in Medicinal Chemistry (HIV-1 Integrase Inhibitors)
In the realm of antiviral drug development, 3-acetyl-5-fluorobenzoic acid is a highly valued precursor. It is utilized to synthesize 3-keto salicylic acid chalcones and related amides, which are potent inhibitors of HIV-1 integrase[2].
Mechanistic Insight: HIV-1 integrase requires divalent metal ions (Mg2+ or Mn2+) in its active site to catalyze the 3'-processing and strand transfer of viral DNA into the host genome. Derivatives of 3-acetyl-5-fluorobenzoic acid are designed to mimic a diketo acid (DKA) pharmacophore. The adjacent keto and carboxylic acid groups coordinate strongly with these metal ions, effectively locking the enzyme in an inactive state[2]. The meta-fluorine atom enhances the binding affinity by filling a specific hydrophobic pocket within the integrase active site, while simultaneously preventing rapid metabolic degradation of the aromatic ring.
Caption: Mechanism of action for HIV-1 integrase inhibition by fluorinated benzoic acid derivatives.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be validated prior to downstream application:
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1H NMR (DMSO-d6, 300 MHz): Look for the characteristic singlet of the acetyl methyl protons around δ 2.60 ppm. The aromatic region will display three distinct protons. The highly deshielded carboxylic acid proton should appear as a broad singlet >12.0 ppm.
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19F NMR: A single peak should be observed, confirming the presence of the fluorine atom and validating that no defluorination occurred during the harsh acidic hydrolysis.
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LC-MS (ESI-): The mass spectrum should display the [M-H]- ion at m/z 181.1, confirming the molecular weight of the deprotonated carboxylic acid[1].
References
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Sharma, H., Patil, S., Sanchez, T. W., Neamati, N., Schinazi, R. F., & Buolamwini, J. K. (2011). "Synthesis, biological evaluation and 3D-QSAR studies of 3-keto salicylic acid chalcones and related amides as novel HIV-1 integrase inhibitors". Bioorganic & Medicinal Chemistry, 19(6), 2030-2045. Available at:[Link]
Sources
- 1. 1393557-03-3|3-Acetyl-5-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. Synthesis, biological evaluation and 3D-QSAR studies of 3-keto salicylic acid chalcones and related amides as novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Acetyl-5-fluorobenzonitrile|CAS 105515-21-7 [benchchem.com]
